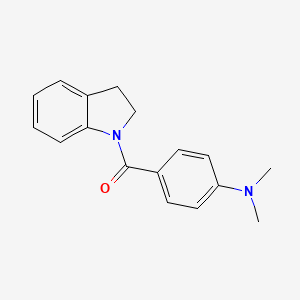![molecular formula C18H14N4O4 B2718077 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide CAS No. 941946-17-4](/img/structure/B2718077.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide, also known as MPNB, is a small molecule inhibitor that has been identified as a potential therapeutic agent in various scientific research studies. The compound has been found to have a unique mechanism of action that makes it an attractive candidate for further research in the field of drug development.
Scientific Research Applications
Corrosion Inhibition
N-Phenyl-benzamide derivatives have been studied for their corrosion inhibition properties on mild steel in acidic conditions. These compounds, with variations in their nitro (NO2) and methoxy (OCH3) substituents, demonstrate significant inhibition efficiency. The presence of methoxy substituents enhances corrosion inhibition, whereas nitro substituents decrease it. Experimental and computational studies support these findings, indicating the potential application of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide derivatives in protecting metal surfaces from corrosive environments (Mishra et al., 2018).
Antimicrobial Activity
A series of compounds incorporating the thiazole ring and related to N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide have been synthesized and screened for their antimicrobial properties. These compounds exhibit promising antibacterial and antifungal activities against a range of microorganisms, highlighting their potential as therapeutic agents for treating microbial infections (Desai et al., 2013).
Cytotoxicity Against Cancer Cells
Research into derivatives of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has explored their cytotoxic effects on various cancer cell lines. These studies have identified compounds with significant cytotoxic activities, indicating their potential use in anticancer therapies. The mechanisms of action include inducing G2/M arrest and apoptosis in leukemia cells, suggesting a promising avenue for the development of new anticancer drugs (Hour et al., 2007).
properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-26-17-11-10-16(20-21-17)12-2-6-14(7-3-12)19-18(23)13-4-8-15(9-5-13)22(24)25/h2-11H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUOWMIBNYAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

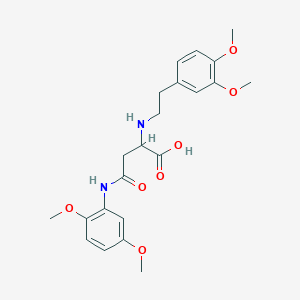
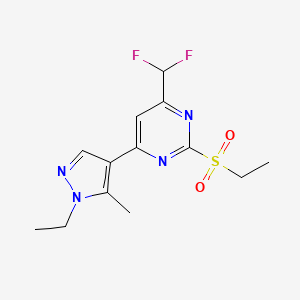
![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)
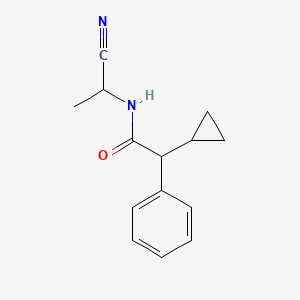
![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718003.png)
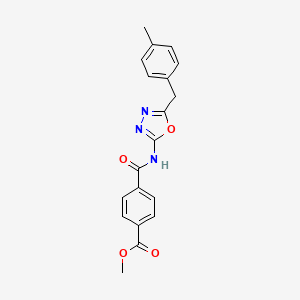
![2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2718005.png)
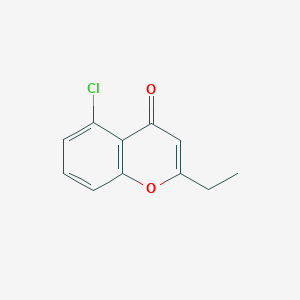
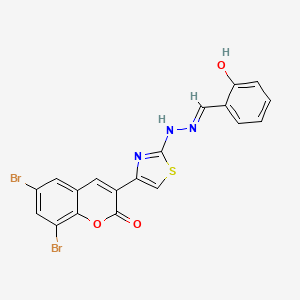
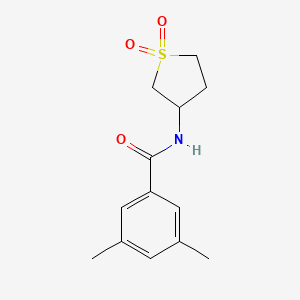
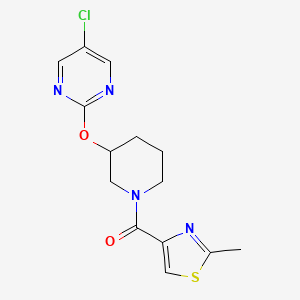
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)
![6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2718013.png)
